Cefminox is a semisynthetic cephalosporin antibiotic, primarily used in the treatment of bacterial infections. It is particularly effective against a range of Gram-negative and some Gram-positive bacteria. Cefminox sodium, the sodium salt form of cefminox, is known for its stability and solubility, making it suitable for intravenous administration. This compound is classified under the third generation of cephalosporins, which are characterized by their enhanced activity against Gram-negative bacteria compared to earlier generations.
Cefminox is derived from cephalosporin C, a natural product obtained from the fungus Cephalosporium acremonium. The compound is classified as a β-lactam antibiotic, which works by inhibiting bacterial cell wall synthesis. This classification places cefminox alongside other well-known antibiotics like penicillin and other cephalosporins.
Cefminox can be synthesized through various methods:
Cefminox's molecular formula is , with a molecular weight of approximately 667.67 g/mol. The structure features a β-lactam ring, which is essential for its antibacterial activity, along with a methoxy group at the 7α position that enhances its spectrum of activity against resistant strains. The compound exists as a heptahydrate in its sodium salt form, which is critical for its stability and solubility in aqueous solutions .
Cefminox undergoes various chemical reactions that are crucial for its synthesis and application:
Cefminox acts by binding to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls. As a result, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death. The effectiveness of cefminox against various bacteria stems from its ability to resist hydrolysis by certain β-lactamases produced by resistant strains .
Relevant analytical data include:
Cefminox is primarily utilized in clinical settings for treating infections caused by susceptible bacteria, including:
Additionally, recent studies have explored innovative applications such as using cefminox sodium carbon nanodots for bacterial detection and treatment of bloodstream infections . These advancements highlight the ongoing research into enhancing the efficacy and delivery methods of cefminox-based therapies.
Cefminox emerged from targeted efforts in the 1980s to develop cephalosporins with enhanced β-lactamase stability. Structurally classified as a 7α-methoxycephem, it belongs to the cephamycin subgroup, distinguished by the methoxy group at the C-7 position, which confers resistance to enzymatic degradation. Initial characterization studies revealed its broad-spectrum activity against Gram-negative and anaerobic bacteria, positioning it as a clinically significant second-generation cephamycin. Unlike first-generation analogs, cefminox demonstrated improved stability against hydrolysis by common plasmid-mediated β-lactamases, particularly those of the TEM-1 type, though it remained susceptible to certain chromosomally encoded enzymes (e.g., from Proteus vulgaris) [2] [6]. Early pharmacological profiling confirmed its unique N-methylthiotetrazole side chain, contributing to both antibacterial potency and metabolic stability.
Cefminox’s core structure originates from the cephamycin C biosynthetic pathway in Streptomyces clavuligerus. This complex process involves over 20 genes clustered in a ~30 kb genomic region, coordinately regulated by the transcriptional activator CcaR [4] [9]. Key enzymatic steps include:
Table 1: Key Enzymes in Cephamycin C Biosynthesis
Gene | Enzyme | Function | Product |
---|---|---|---|
lat | Lysine ε-aminotransferase | Lysine → L-piperideine-6-carboxylate | α-AAA precursor |
pcbAB | ACV synthetase | Condensation of α-AAA, cysteine, valine | ACV tripeptide |
pcbC | IPNS | ACV cyclization | Isopenicillin N |
cefD | Isopenicillin N epimerase | Epimerization | Penicillin N |
cefE | DAOC synthase | Ring expansion | Deacetoxycephalosporin C |
Cell-free enzymatic synthesis of cefminox was achieved using extracts of S. clavuligerus supplemented with α-ketoglutarate, Fe²⁺, ascorbate, and S-adenosylmethionine. These extracts catalyzed the conversion of 7α-demethoxycefminox to cefminox, albeit at low efficiency (~15% yield), highlighting challenges in direct fermentation routes [1].
To overcome vulnerabilities to extended-spectrum β-lactamases (ESBLs), semi-synthetic modifications focused on the C-7 side chain and the C-3′ position. Strategic derivatization yielded analogs with:
Table 2: Beta-Lactamase Stability Profile of Cefminox vs. Key Enzymes
β-Lactamase Class | Representative Enzyme | Cefminox Stability | Mechanistic Basis |
---|---|---|---|
Class A (Plasmid) | TEM-1 | Stable | Methoxy group steric hindrance |
Class A (ESBL) | SHV-2 | Moderate hydrolysis | Reduced acylation efficiency |
Class C | P99 | Susceptible | Efficient deacylation |
Class B (Metallo-) | NDM-1 | Susceptible | Zn²⁺-mediated hydrolysis |
Critical studies demonstrated cefminox’s resistance to staphylococcal penicillinase and TEM-type enzymes but vulnerability to Proteus vulgaris cephalosporinases and metallo-β-lactamases [2] [6]. Virtual screening later identified its off-target activity as a prostacyclin receptor (IP) and PPARγ agonist, though this was unrelated to antibacterial function [3] [7].
Traditional batch crystallization of cefminox sodium faced challenges in yield (70–75%) and particle size heterogeneity. Recent innovations adopt MSMPR (Mixed Suspension Mixed Product Removal) continuous crystallizers to achieve:
Table 3: Solubility of Cefminox Sodium in Water/Antisolvent Mixtures
Temperature (K) | Water:Isopropanol (30:70) | Water:Acetone (40:60) |
---|---|---|
278.15 | 12.3 mg/mL | 9.8 mg/mL |
288.15 | 18.7 mg/mL | 14.2 mg/mL |
298.15 | 27.1 mg/mL | 21.6 mg/mL |
303.15 | 33.5 mg/mL | 28.9 mg/mL |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2